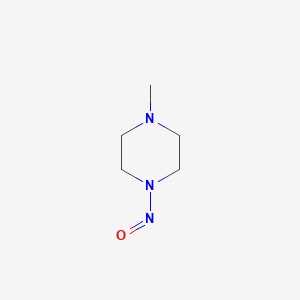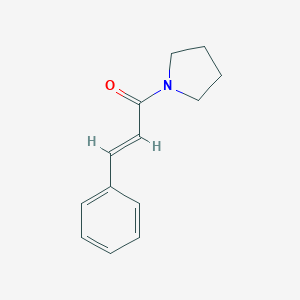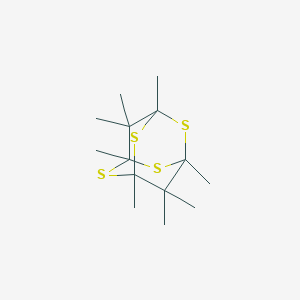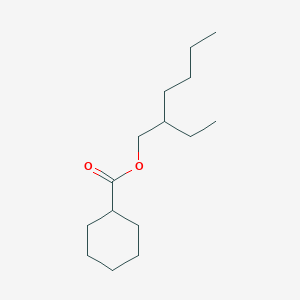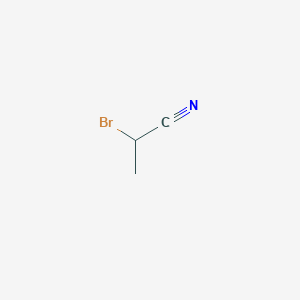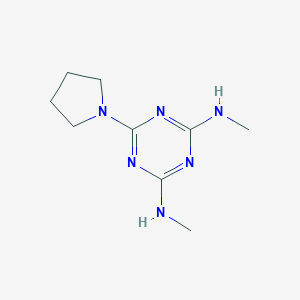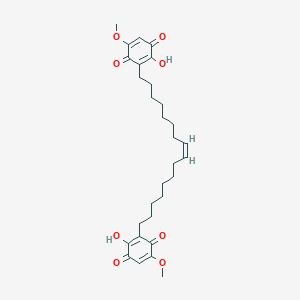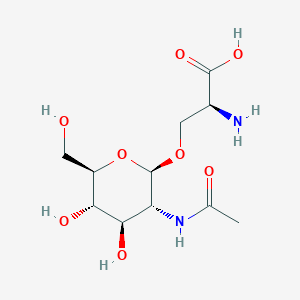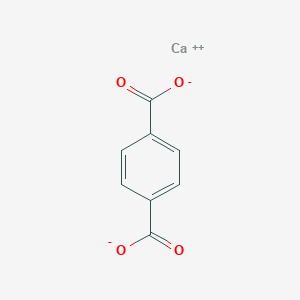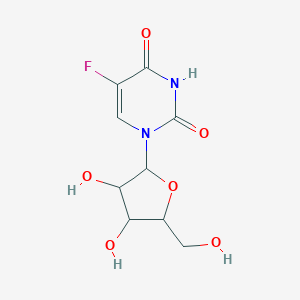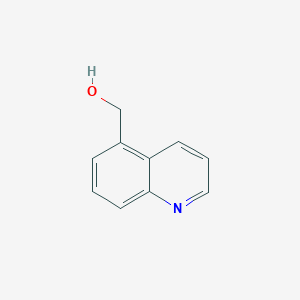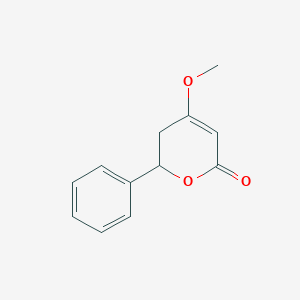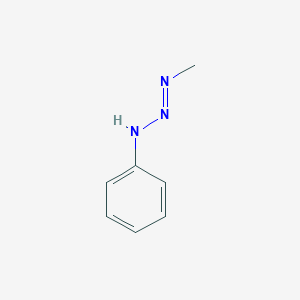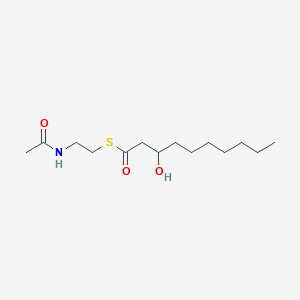
S-(2-acetamidoethyl) 3-hydroxydecanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-acetamidoethyl) 3-hydroxydecanethioate, also known as AEDH, is a thiol-reactive compound that has gained significant attention in scientific research. It is a synthetic compound that has shown potential in various applications, such as in the pharmaceutical industry, biochemistry, and biotechnology.
科学研究应用
S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research. It has been used as a thiol-reactive probe to detect and quantify thiol-containing proteins in biological samples. S-(2-acetamidoethyl) 3-hydroxydecanethioate has also been used to study the redox regulation of proteins and the role of thiol groups in protein function. Additionally, S-(2-acetamidoethyl) 3-hydroxydecanethioate has been used as a crosslinking agent to study protein-protein interactions.
作用机制
S-(2-acetamidoethyl) 3-hydroxydecanethioate reacts with thiol groups on proteins, forming a covalent bond between the thiol group and the S-(2-acetamidoethyl) 3-hydroxydecanethioate molecule. This reaction can lead to changes in protein structure and function, which can be studied to gain insight into the role of thiol groups in protein function and regulation.
生化和生理效应
S-(2-acetamidoethyl) 3-hydroxydecanethioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. S-(2-acetamidoethyl) 3-hydroxydecanethioate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
实验室实验的优点和局限性
S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments. It is a highly specific thiol-reactive compound that can be used to selectively target thiol-containing proteins. S-(2-acetamidoethyl) 3-hydroxydecanethioate is also stable and can be easily synthesized in large quantities. However, S-(2-acetamidoethyl) 3-hydroxydecanethioate has some limitations, including the potential for non-specific reactions with other amino acids and the need for careful optimization of reaction conditions.
未来方向
There are several future directions for research on S-(2-acetamidoethyl) 3-hydroxydecanethioate. One area of interest is the development of new methods for the detection and quantification of thiol-containing proteins using S-(2-acetamidoethyl) 3-hydroxydecanethioate. Additionally, S-(2-acetamidoethyl) 3-hydroxydecanethioate could be used to study the redox regulation of proteins in vivo. Finally, S-(2-acetamidoethyl) 3-hydroxydecanethioate could be used as a tool for the development of new therapeutics that target thiol-containing proteins.
Conclusion:
In conclusion, S-(2-acetamidoethyl) 3-hydroxydecanethioate is a thiol-reactive compound that has shown significant potential in scientific research. Its synthesis method has been optimized to provide high yields of S-(2-acetamidoethyl) 3-hydroxydecanethioate with minimal impurities. S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research, including as a thiol-reactive probe, a crosslinking agent, and an inhibitor of enzyme activity. S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments, including its specificity and stability, but also has some limitations. Future research directions for S-(2-acetamidoethyl) 3-hydroxydecanethioate include the development of new methods for the detection and quantification of thiol-containing proteins and the use of S-(2-acetamidoethyl) 3-hydroxydecanethioate as a tool for the development of new therapeutics.
合成方法
S-(2-acetamidoethyl) 3-hydroxydecanethioate can be synthesized by reacting 3-mercapto-1-propanol with 3-chloropropionic acid in the presence of triethylamine. The resulting product is then reacted with N-acetyl ethylenediamine to yield S-(2-acetamidoethyl) 3-hydroxydecanethioate. The synthesis method has been optimized to provide high yields of S-(2-acetamidoethyl) 3-hydroxydecanethioate with minimal impurities.
属性
CAS 编号 |
15469-78-0 |
|---|---|
产品名称 |
S-(2-acetamidoethyl) 3-hydroxydecanethioate |
分子式 |
C14H27NO3S |
分子量 |
289.44 g/mol |
IUPAC 名称 |
S-(2-acetamidoethyl) 3-hydroxydecanethioate |
InChI |
InChI=1S/C14H27NO3S/c1-3-4-5-6-7-8-13(17)11-14(18)19-10-9-15-12(2)16/h13,17H,3-11H2,1-2H3,(H,15,16) |
InChI 键 |
AKKZYNFGIOAWKB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
规范 SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
同义词 |
3-hydroxydecanoic acid N-acetylcysteamine thioester 3-hydroxydecanoic acid N-acetylcysteamine thioester, (+-)-isomer 3-hydroxydecanoic acid N-acetylcysteamine thioester, (R)-isomer 3-OHDA-NACS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



